

# Chloridazon metabolite B1-d3 chemical structure and properties

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## Compound of Interest

Compound Name: Chloridazon metabolite B1-d3

Cat. No.: B15622813

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## An In-depth Technical Guide to Chloridazon Metabolite B1-d3

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chloridazon is a selective herbicide that has been widely used in agriculture for the control of broadleaf weeds. Its environmental fate and the biological activity of its metabolites are of significant interest to researchers in environmental science, toxicology, and drug development. One of its major degradation products is Chloridazon metabolite B1, also known as Methyl-desphenylchloridazon. This guide focuses on the deuterium-labeled version, **Chloridazon metabolite B1-d3**, providing a comprehensive overview of its chemical structure, properties, and the methodologies for its analysis.

### Chemical Structure and Properties

**Chloridazon metabolite B1-d3** is the deuterium-labeled form of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. The deuterium labeling is on the methyl group at the N2 position of the pyridazinone ring.

Chemical Structure:

Image of the chemical structure of **Chloridazon metabolite B1-d3** would be placed here in a real document.

#### Physicochemical Properties:

The following tables summarize the key physicochemical properties of **Chloridazon metabolite B1-d3** and its non-deuterated form, Chloridazon metabolite B1.

Table 1: Properties of **Chloridazon metabolite B1-d3**

Property	Value	Source
IUPAC Name	5-Amino-4-chloro-2-(methyl-d3)-3(2H)-pyridazinone	N/A
Synonyms	Methyl-desphenylchloridazon-d3	N/A
CAS Number	2732916-21-9	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> D <sub>3</sub> ClN <sub>3</sub> O	[2]
Molecular Weight	162.59 g/mol	[2]
Canonical SMILES	O=C1N(C([2H])([2H])[2H])N=CC(N)=C1Cl	[2]

Table 2: Properties of Chloridazon metabolite B1 (Methyl-desphenylchloridazon)

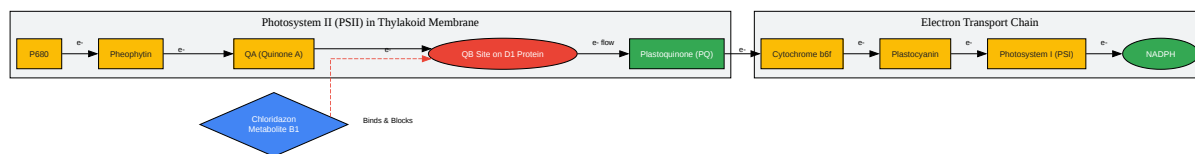
Property	Value	Source
IUPAC Name	5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone	[3]
CAS Number	17254-80-7	[3]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub> O	[3]
Molecular Weight	159.57 g/mol	[3]
Melting Point	203-205 °C	N/A
Boiling Point (Predicted)	202.9 ± 50.0 °C	N/A
Solubility (Predicted)	DMSO (Slightly), Water (Slightly)	N/A

## Biological Activity and Mechanism of Action

The biological activity of **Chloridazon metabolite B1-d3** is intrinsically linked to its parent compound, Chloridazon. Chloridazon is a well-known inhibitor of photosynthesis in plants.[4] Its primary target is the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[4]

## Signaling Pathway: Inhibition of Photosynthetic Electron Transport

Chloridazon and its metabolites act by blocking the electron flow at the quinone-binding (QB) site on the D1 protein.[5] This disruption leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants.[6] The following diagram illustrates this inhibitory action.



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Caption: Inhibition of electron transport in Photosystem II by Chloridazon.

## Experimental Protocols

### Analysis of Chloridazon Metabolite B1-d3 in Water Samples by HPLC-MS/MS

This protocol is adapted from a method for the analysis of polar pesticide metabolites in water.  
[\[1\]](#)

#### a. Sample Preparation:

- Water samples can be analyzed directly without a cleanup or enrichment step.[\[1\]](#)
- For low-level detection, a large volume injection (e.g., 100  $\mu$ L) is recommended.[\[1\]](#)

#### b. Instrumentation:

- HPLC System: Agilent 1100 series or equivalent.[\[1\]](#)
- Mass Spectrometer: API 4000 (Applied Biosystems) or a comparable triple quadrupole mass spectrometer.[\[1\]](#)
- Column: Phenomenex Aqua 3 $\mu$  C18, 150 x 2 mm.[\[1\]](#)

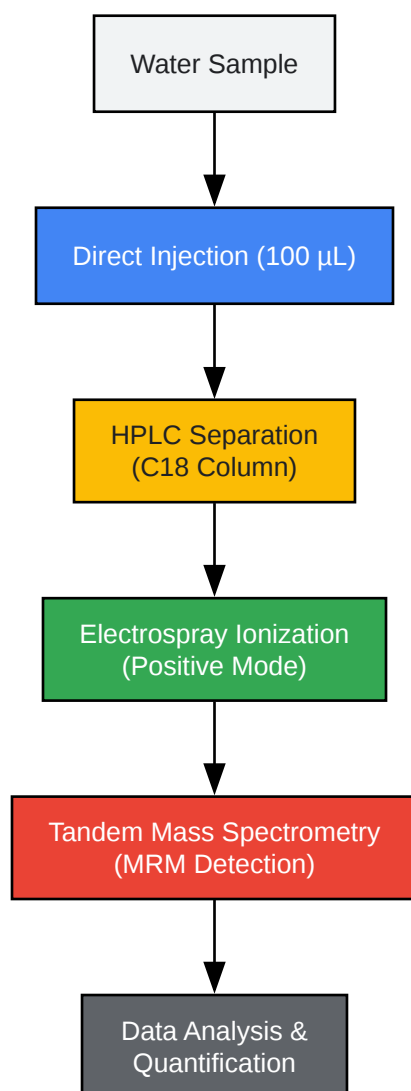
## c. HPLC Conditions:

- Eluent A: Water with 5 mmol NH<sub>4</sub> formate and 0.01% formic acid.[\[1\]](#)
- Eluent B: Acetonitrile (ACN) with 5 mmol NH<sub>4</sub> formate and 0.01% formic acid.[\[1\]](#)
- Gradient: A linear gradient appropriate for the separation of polar compounds should be optimized.
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Injection Volume: 100 µL.[\[1\]](#)

## d. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor and product ion transitions for **Chloridazon metabolite B1-d3** need to be determined. For the non-deuterated metabolite, the precursor ion would be [M+H]<sup>+</sup>.
- Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

The following diagram outlines the general workflow for this analytical method.



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Caption: Workflow for the analysis of **Chloridazon metabolite B1-d3** in water.

## Synthesis of Chloridazon Metabolite B1

A general synthetic route to 5-amino-4-chloro-2-substituted-3(2H)-pyridazinones involves the reaction of a 4,5-dichloro-2-substituted-pyridazinone with an amine. The following is a plausible, though not explicitly detailed for this specific compound, synthetic approach based on similar pyridazinone syntheses.<sup>[2][7][8]</sup>

a. Starting Materials:

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone

- Ammonia (aqueous or as a salt)

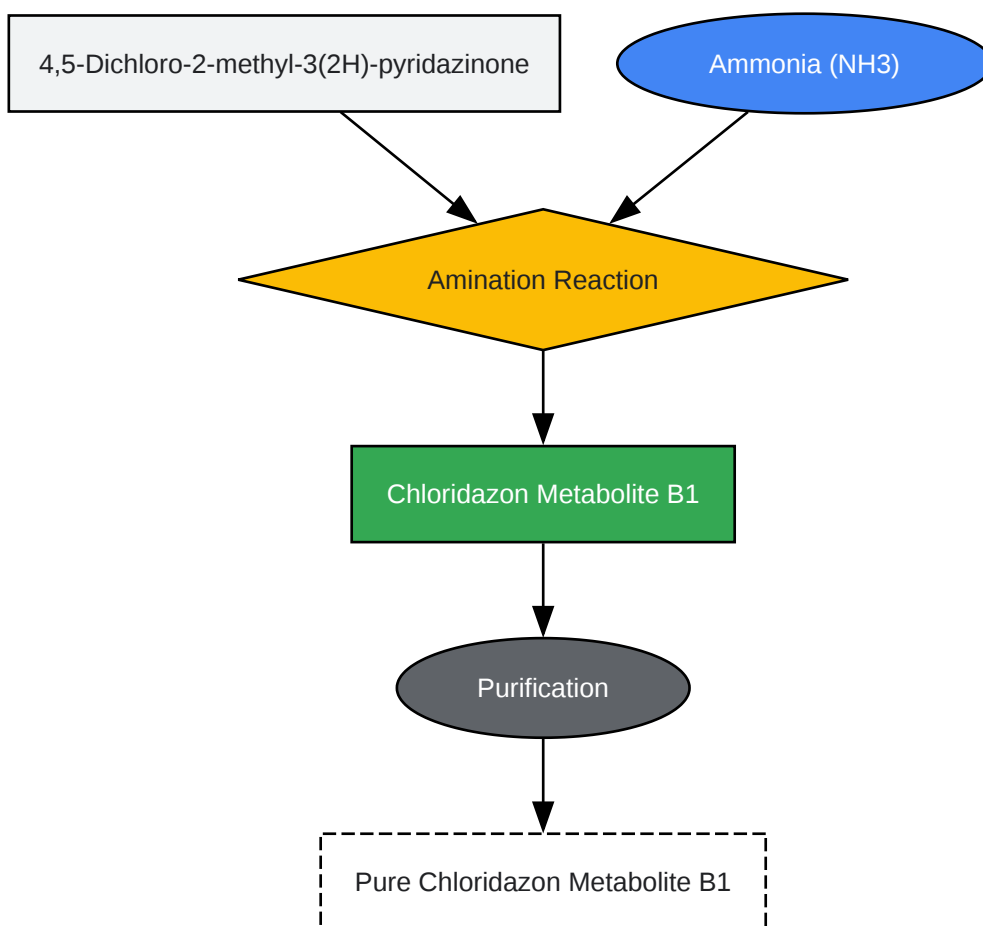
b. Reaction Steps:

- Amination: The 4,5-dichloro-2-methyl-3(2H)-pyridazinone is reacted with an amino source. A common method involves heating the dichloro-precursor with aqueous ammonia in an autoclave.<sup>[8]</sup>
- Purification: The resulting product, 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone, can be purified by filtration, washing, and recrystallization.

c. Synthesis of Deuterated Analog:

To synthesize **Chloridazon metabolite B1-d3**, the starting material would need to be 4,5-dichloro-2-(methyl-d3)-3(2H)-pyridazinone. This could potentially be synthesized from a suitable precursor and a deuterated methylating agent.

The logical relationship for the synthesis is depicted below.



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Caption: Logical workflow for the synthesis of Chloridazon metabolite B1.

## Conclusion

**Chloridazon metabolite B1-d3** is an important analytical standard for monitoring the environmental fate of the herbicide Chloridazon. Understanding its chemical properties, biological mechanism of action, and the analytical methods for its detection is crucial for environmental and toxicological research. The information provided in this guide serves as a comprehensive resource for scientists and professionals working in these fields.

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